8-[2-(4-fluorophenyl)ethylamino]-7-[(4-fluorophenyl)methyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione
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Overview
Description
8-[2-(4-fluorophenyl)ethylamino]-7-[(4-fluorophenyl)methyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione is a complex organic compound known for its unique chemical structure and potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of fluorophenyl groups, which contribute to its distinct properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[2-(4-fluorophenyl)ethylamino]-7-[(4-fluorophenyl)methyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione involves multiple steps. One common method includes the reaction of 1-[4,6-bis(allylamino)-1,3,5-triazin-2-yl]-4-piperidone hydrochloride with bis(4-fluorophenyl)methylamine in dry methanol. The solution is acidified to pH 6 before adding sodium cyanoborohydride (NaBH3CN), resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
8-[2-(4-fluorophenyl)ethylamino]-7-[(4-fluorophenyl)methyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorophenyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or ethanol, and specific pH levels.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
8-[2-(4-fluorophenyl)ethylamino]-7-[(4-fluorophenyl)methyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and inflammation.
Mechanism of Action
The mechanism of action of 8-[2-(4-fluorophenyl)ethylamino]-7-[(4-fluorophenyl)methyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting enzymes such as histone deacetylases (HDACs), which play a critical role in gene expression regulation. Additionally, it can modulate signaling pathways like PI3K/AKT and NF-κB, which are involved in inflammation and cancer development.
Comparison with Similar Compounds
Similar Compounds
4-({[2-(4-Fluorophenyl)ethyl]amino}methyl)benzoic acid: Known for its enzyme inhibition properties and potential therapeutic applications.
2-(4-fluorophenyl)ethan-1-amine: Used as a nucleophile in organic synthesis and studied for its biological activities.
Properties
Molecular Formula |
C22H22F2N5O2+ |
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Molecular Weight |
426.4 g/mol |
IUPAC Name |
8-[2-(4-fluorophenyl)ethylamino]-7-[(4-fluorophenyl)methyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione |
InChI |
InChI=1S/C22H21F2N5O2/c1-27-19-18(20(30)28(2)22(27)31)29(13-15-5-9-17(24)10-6-15)21(26-19)25-12-11-14-3-7-16(23)8-4-14/h3-10,18H,11-13H2,1-2H3/p+1 |
InChI Key |
NUERBWPOAPGSPG-UHFFFAOYSA-O |
Canonical SMILES |
CN1C2=NC(=[N+](C2C(=O)N(C1=O)C)CC3=CC=C(C=C3)F)NCCC4=CC=C(C=C4)F |
Origin of Product |
United States |
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